molecular formula C19H23NO3 B5431376 2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide

2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide

Cat. No. B5431376
M. Wt: 313.4 g/mol
InChI Key: KNQKZKNFAMFPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide, also known as TAN-67, is a synthetic compound that belongs to the class of naphthylamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of opioid receptors.

Mechanism of Action

2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide acts as a selective agonist for the delta-opioid receptor, which is primarily found in the brain and spinal cord. Activation of this receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have anti-inflammatory and antitumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide is its high affinity for the delta-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its limitations include its potential for toxicity and its limited solubility in water.

Future Directions

There are several potential future directions for research on 2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide, including the development of more selective agonists for the delta-opioid receptor, the study of its potential use in the treatment of various diseases, and the investigation of its potential for use in combination with other drugs.

Synthesis Methods

The synthesis of 2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide involves several steps, including the reaction of 1-naphthoic acid with ethylene diamine to form 1,2-diamino-1,2-diphenyl ethane. This intermediate is then reacted with tetrahydro-2-furanol in the presence of acetic anhydride to form the final product, this compound.

Scientific Research Applications

2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide has been used in various scientific research studies, particularly in the field of opioid receptors. It has been shown to have a high affinity for the delta-opioid receptor and has been used to study the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-22-17-11-10-14-7-4-5-8-15(14)18(17)19(21)20-13(2)16-9-6-12-23-16/h4-5,7-8,10-11,13,16H,3,6,9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQKZKNFAMFPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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